molecular formula C20H22N2O4S B2852896 N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1448063-34-0

N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide

Cat. No. B2852896
M. Wt: 386.47
InChI Key: PRIHVRCBYSCBCO-UHFFFAOYSA-N
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Description

N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide is a chemical compound with versatile properties. It finds applications in various scientific research domains, including drug development, medicinal chemistry, and pharmacology1.



Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers typically employ organic synthesis techniques to create it. Detailed synthetic pathways and reaction conditions are documented in scientific literature. The compound’s synthesis may involve the condensation of appropriate precursors or the modification of existing molecules. Further investigation into specific synthetic methods would be necessary to provide precise details.



Molecular Structure Analysis

The molecular structure of N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide is crucial for understanding its properties and interactions. It consists of a piperidine ring, a phenylsulfonyl group, and an acetamide moiety. The arrangement of atoms and functional groups determines its behavior in various contexts.



Chemical Reactions Analysis

The compound’s reactivity and chemical transformations are essential considerations. Researchers explore its behavior under different reaction conditions, such as acidic or basic environments, temperature variations, and solvent choices. Investigating its reactivity with other compounds provides insights into potential applications.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Investigate the temperature at which it transitions from solid to liquid.

    • Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

    • Color and Odor : Describe its appearance and smell.



  • Chemical Properties :

    • Acid-Base Behavior : Determine whether it acts as an acid or base.

    • Stability : Assess its stability under different conditions (e.g., light, heat, moisture).




Scientific Research Applications

Synthesis of Biologically Active Derivatives

  • A series of N-aryl/aralkyl substituted derivatives were synthesized, displaying promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These derivatives show potential for therapeutic applications in treating conditions related to enzyme dysregulation (Khalid et al., 2014).

  • Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The study highlighted the significant inhibitory activity of these derivatives against various bacterial strains, suggesting their use as antibacterial agents (Iqbal et al., 2017).

Antithrombotic Properties

  • SSR182289A, a derivative related to the core chemical structure, demonstrated potent oral antithrombotic properties in various animal models. This suggests its potential application in preventing thrombosis (Lorrain et al., 2003).

Gastroprotective Activity

  • N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1′-biphenyl]-2-yl]acetamide hydrochloride demonstrated gastroprotective activities in addition to its histamine H2 receptor antagonistic activity. This dual functionality highlights its potential as a novel anti-ulcer drug (Hirakawa et al., 1998).

Anti-acetylcholinesterase Activity

  • Derivatives of N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide were synthesized and evaluated for anti-acetylcholinesterase activity. This activity is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Antimicrobial Evaluation

  • Several studies synthesized and evaluated the antimicrobial activities of derivatives, showing moderate to high efficacy against Gram-negative and Gram-positive bacterial strains. This suggests the potential application of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Safety And Hazards


  • Toxicity : Investigate its toxicity profile, if available.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Researchers should explore the following:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) : Correlate its structure with biological effects.

  • Formulation : Develop suitable formulations for administration.

  • Clinical Trials : Evaluate its efficacy and safety in clinical settings.


properties

IUPAC Name

N-[4-[4-(benzenesulfonyl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15(23)21-17-9-7-16(8-10-17)20(24)22-13-11-19(12-14-22)27(25,26)18-5-3-2-4-6-18/h2-10,19H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIHVRCBYSCBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide

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